2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Compounds structurally related to 2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds are often designed to inhibit specific enzymes or biological pathways, demonstrating the compound's potential utility in developing new therapeutic agents.
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, structurally related to the compound , have shown promising anti-inflammatory and analgesic activities. These compounds have been evaluated for their COX-1/COX-2 inhibition, presenting significant potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : The synthesis of new chemical entities with potential antimicrobial properties is a crucial area of research. Compounds with the piperazinyl moiety, akin to the chemical , have been developed and tested for their effectiveness against various microbial strains, showing variable and modest antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
PET Imaging in Parkinson's Disease : The development of PET imaging agents for neurodegenerative diseases like Parkinson's is another application. A compound synthesized for imaging the LRRK2 enzyme in Parkinson's disease, sharing a similar structural motif with the chemical of interest, underscores the relevance of such chemicals in diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-23-16(19(20,21)22)12-17(24-13)25-7-9-26(10-8-25)18(27)11-14-5-3-4-6-15(14)28-2/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDVOVSBQDVCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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